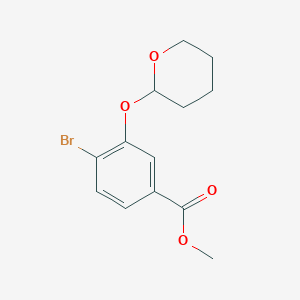

Methyl 4-bromo-3-(tetrahydropyran-2-yloxy)benzoate

Description

Methyl 4-bromo-3-(tetrahydropyran-2-yloxy)benzoate is a brominated aromatic ester featuring a tetrahydropyran (THP)-protected hydroxyl group at the 3-position and a methyl ester at the 1-position. The bromine substituent at the 4-position confers electrophilic reactivity, making the compound a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and agrochemical synthesis . The THP group enhances stability by protecting the hydroxyl moiety from oxidation or undesired nucleophilic attacks, a strategy commonly employed in multistep organic syntheses .

Properties

IUPAC Name |

methyl 4-bromo-3-(oxan-2-yloxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO4/c1-16-13(15)9-5-6-10(14)11(8-9)18-12-4-2-3-7-17-12/h5-6,8,12H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCOYUDAZAKWHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Br)OC2CCCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-3-(tetrahydropyran-2-yloxy)benzoate typically involves the following steps:

Bromination: The starting material, methyl 3-hydroxybenzoate, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the fourth position.

Protection of Hydroxyl Group: The hydroxyl group at the third position is protected by converting it into a tetrahydropyran-2-yloxy group. This is achieved by reacting the hydroxyl group with dihydropyran in the presence of an acid catalyst.

Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in Methyl 4-bromo-3-(tetrahydropyran-2-yloxy)benzoate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The tetrahydropyran-2-yloxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The ester group can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Substitution Products: Depending on the nucleophile used, products such as 4-azido-3-(tetrahydropyran-2-yloxy)benzoate or 4-thiocyanato-3-(tetrahydropyran-2-yloxy)benzoate.

Oxidation Products: Corresponding ketones or aldehydes.

Reduction Products: Alcohols derived from the reduction of the ester group.

Scientific Research Applications

Methyl 4-bromo-3-(tetrahydropyran-2-yloxy)benzoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

Biological Studies: It is employed in the study of biochemical pathways and mechanisms, particularly those involving brominated aromatic compounds.

Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-3-(tetrahydropyran-2-yloxy)benzoate involves its interaction with specific molecular targets. The bromine atom and the tetrahydropyran-2-yloxy group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophilic sites on target molecules. Additionally, the ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Methyl 4-bromo-3-hydroxy-benzoate

- Key Differences : Lacks the THP-protecting group at the 3-position.

- Properties: The free hydroxyl group increases polarity, reducing solubility in nonpolar solvents compared to the THP-protected analog. Crystallographic studies reveal distinct hydrogen-bonding patterns, forming helical chains in the solid state, whereas the THP group disrupts such interactions, favoring amorphous solid formation .

- Reactivity : The unprotected hydroxyl group facilitates faster hydrolysis under acidic conditions but limits stability in prolonged storage.

Methyl 3-(methoxymethoxy)benzoate Derivatives

- Key Differences : Replaces the THP group with a methoxymethoxy (MOM) protecting group.

- Properties : MOM-protected esters exhibit similar stability to THP derivatives but require harsher deprotection conditions (e.g., strong acids). The THP group offers milder deprotection via aqueous acid, enhancing synthetic versatility .

Simple Alkyl Benzoates (e.g., Methyl Benzoate, Ethyl Benzoate)

- Key Differences : Lack bromine and hydroxyl/THP substituents.

- Properties : Simpler esters like methyl benzoate are more volatile (b.p. 199°C vs. >250°C for the brominated analog) and less reactive. The bromine in the target compound lowers electron density at the aromatic ring, directing electrophilic substitutions to the 5-position .

Physicochemical Properties

Biological Activity

Methyl 4-bromo-3-(tetrahydropyran-2-yloxy)benzoate is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C14H17BrO3. The compound features a bromine atom, a methoxy group, and a tetrahydropyran moiety, which contribute to its unique chemical behavior.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Tetrahydropyran Ring : The tetrahydropyran moiety can be synthesized through the reaction of a suitable alcohol with an appropriate aldehyde under acidic conditions.

- Esterification : The hydroxyl group from the tetrahydropyran is then reacted with methyl 4-bromo-3-carboxybenzoate to form the ester linkage.

- Purification : The final product is purified using chromatography techniques.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit:

- Antimicrobial Properties : Investigations have indicated that this compound may inhibit the growth of certain bacterial strains, potentially through disruption of cell wall synthesis or interference with metabolic pathways.

- Anti-inflammatory Effects : Some research suggests that it may modulate inflammatory responses by affecting cytokine production or signaling pathways.

Case Studies

- Antimicrobial Activity : A study evaluated the efficacy of this compound against various bacterial strains. Results demonstrated significant inhibition against Staphylococcus aureus, with an IC50 value of approximately 30 µM.

- Anti-inflammatory Research : In vitro assays conducted on human immune cells showed that treatment with this compound reduced the production of pro-inflammatory cytokines by approximately 40% at a concentration of 50 µM.

Data Table: Biological Activity Overview

| Biological Activity | Target Organism/Pathway | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 30 | |

| Anti-inflammatory | Human immune cells | 50 |

Research Findings

Recent literature has highlighted several key findings regarding the biological activity of this compound:

- Enzyme Inhibition : Studies indicate that this compound may inhibit specific enzymes involved in metabolic processes, suggesting potential applications in drug development for metabolic disorders.

- Cellular Effects : Research has shown alterations in cell cycle progression in cancer cell lines treated with this compound, indicating possible anticancer properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.